

An In-Depth Technical Guide to the Psychoactive Effects of 2-Methoxyphenethylamine

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Compound of Interest

Compound Name: 2-Methoxyphenethylamine

Cat. No.: B1581544

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Abstract

2-Methoxyphenethylamine (2-MPEA) is a phenethylamine derivative with emerging interest in the scientific community. This technical guide provides a comprehensive overview of the current understanding of its psychoactive effects, pharmacology, and toxicological profile, synthesized from available preclinical data. While human effects remain uncharacterized, this document serves as a foundational resource for researchers, scientists, and drug development professionals. All quantitative data are presented in structured tables, and detailed experimental methodologies for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using the Graphviz DOT language to facilitate a deeper understanding of the compound's mechanisms of action.

Introduction

2-Methoxyphenethylamine (2-MPEA) is a substituted phenethylamine that has garnered attention for its potential psychoactive properties.[1] Structurally related to endogenous monoamine neurotransmitters, 2-MPEA is distinguished by a methoxy group at the ortho position of the phenyl ring. This substitution significantly influences its pharmacological profile compared to other positional isomers. This guide aims to consolidate the existing scientific knowledge on 2-MPEA, focusing on its receptor interactions, potential signaling cascades, and the necessary experimental protocols for its investigation.

Pharmacology

Receptor Binding Profile

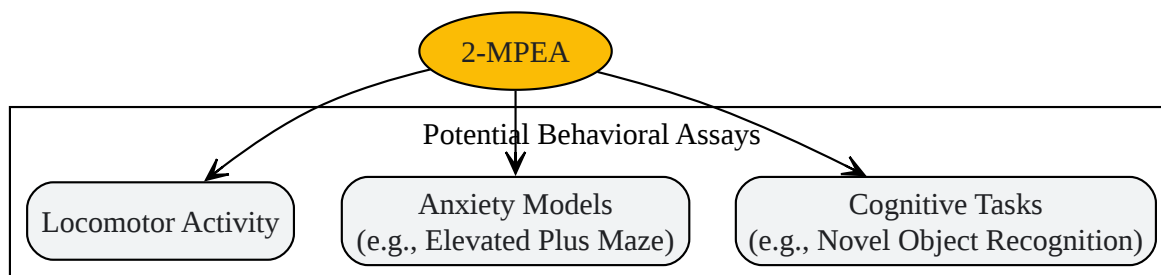
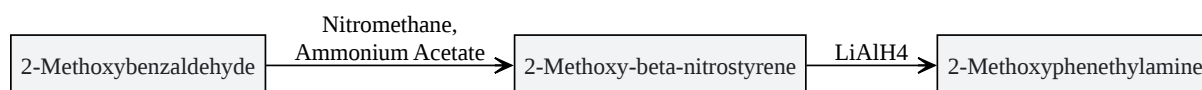
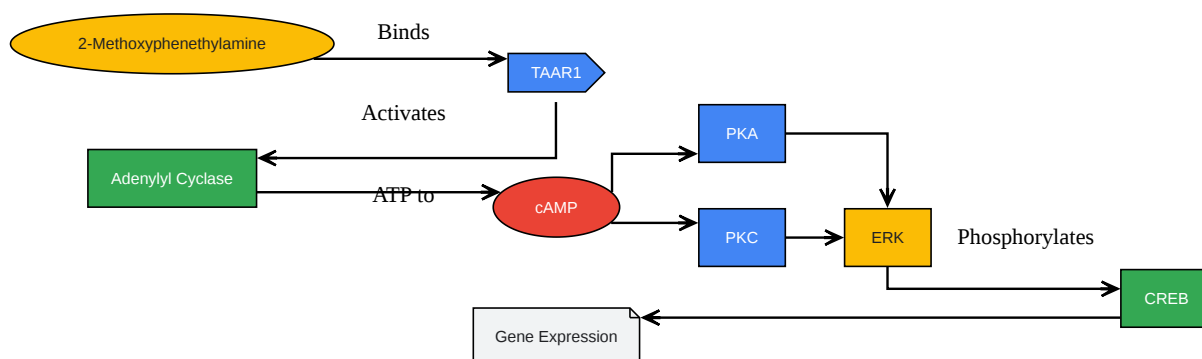
The primary molecular target of 2-MPEA identified to date is the human trace amine-associated receptor 1 (TAAR1), where it acts as a potent full agonist.^[1] In contrast, it exhibits very low affinity for the serotonin 5-HT2A and 5-HT2C receptors, which are common targets for classic psychedelic phenethylamines.^[1] This pharmacological profile suggests that the psychoactive effects of 2-MPEA, if any, are likely to be distinct from those of serotonergic hallucinogens.

Receptor/Transporter	Ligand	Species	Assay Type	Ki (nM)	EC50 (nM)	Emax (%)	Reference
TAAR1	2-MPEA	Human	Functional	144	95	[1]	
5-HT2A	2-MPEA	Rat	Binding	>10,000	[1]		
5-HT2C	2-MPEA	Rat	Binding	>10,000	[1]		
Serotonin Receptors	2-MPEA	Rat	Functional (Stomach Fundus)	A2 = 3,020	[1]		

No comprehensive receptor screening panel data for **2-Methoxyphenethylamine** is publicly available. The data presented is limited to the specified targets. A broader screening against a panel of receptors and transporters is essential for a complete pharmacological profile.

Signaling Pathways

As a potent TAAR1 agonist, 2-MPEA is expected to modulate downstream signaling cascades associated with this receptor. TAAR1 activation is known to stimulate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This, in turn, can activate protein kinase A (PKA) and protein kinase C (PKC), and subsequently influence the extracellular signal-regulated kinase (ERK) pathway. The following diagram illustrates the putative signaling pathway initiated by 2-MPEA binding to TAAR1.



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References

- 1. Preclinical toxicity of innovative molecules: In vitro, in vivo and metabolism prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

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